molecular formula C8H7ClO2S B188907 (4-Chlorophenylthio)acetic acid CAS No. 3405-88-7

(4-Chlorophenylthio)acetic acid

Cat. No.: B188907
CAS No.: 3405-88-7
M. Wt: 202.66 g/mol
InChI Key: YPKLXLYGMAWXDO-UHFFFAOYSA-N
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Description

(4-Chlorophenylthio)acetic acid is an organic compound with the molecular formula C8H7ClO2S. It is characterized by the presence of a chlorophenyl group attached to a thioacetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenylthio)acetic acid typically involves the reaction of 4-chlorothiophenol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The purification of the final product is achieved through recrystallization or distillation techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, alkoxides; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or alkoxy derivatives of this compound.

Scientific Research Applications

(4-Chlorophenylthio)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It serves as a precursor in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenylthio)acetic acid involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic purposes. The molecular targets include enzymes involved in metabolic pathways and signal transduction processes.

Comparison with Similar Compounds

    Phenylthioacetic acid: Lacks the chlorine substituent, resulting in different reactivity and biological activity.

    (4-Bromophenylthio)acetic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.

    (4-Methylphenylthio)acetic acid: Contains a methyl group instead of chlorine, leading to variations in its chemical behavior and applications.

Uniqueness: (4-Chlorophenylthio)acetic acid is unique due to the presence of the chlorine atom, which enhances its electrophilic character and reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKLXLYGMAWXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187657
Record name Acetic acid, ((p-chlorophenyl)thio)-
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Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3405-88-7
Record name 2-[(4-Chlorophenyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3405-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, ((p-chlorophenyl)thio)-
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Record name 3405-88-7
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Record name Acetic acid, ((p-chlorophenyl)thio)-
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Record name (4-Chlorophenylthio)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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